5-Ethylisothiazole-4-carbaldehyde
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Overview
Description
5-Ethylisothiazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms. This compound is part of the isothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisothiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isothiocyanate with a suitable aldehyde in the presence of a base, followed by cyclization to form the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods may include the use of microwave irradiation techniques to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylisothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: 5-Ethylisothiazole-4-carboxylic acid.
Reduction: 5-Ethylisothiazole-4-methanol.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Ethylisothiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Ethylisothiazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .
Comparison with Similar Compounds
- 5-Methylisothiazole-4-carbaldehyde
- 5-Propylisothiazole-4-carbaldehyde
- 5-Phenylisothiazole-4-carbaldehyde
Comparison: 5-Ethylisothiazole-4-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other isothiazole derivatives. The ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
Molecular Formula |
C6H7NOS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
5-ethyl-1,2-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3 |
InChI Key |
SYUNPUUVGRGFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NS1)C=O |
Origin of Product |
United States |
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